molecular formula C15H11BrClNO2 B4033571 2-(4-bromo-3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(4-bromo-3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4033571
M. Wt: 352.61 g/mol
InChI Key: CYTHEMGJBPLOHU-UHFFFAOYSA-N
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Description

Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of wide range of their antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer and analgesic activities . This skeleton is an important pharmacophore considered as a privileged structure .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography . The structure can provide insights into the compound’s physical and chemical properties.


Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .

Scientific Research Applications

Synthesis and Potential Beta-adrenolytics

Researchers have prepared aminoalkanol derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-diones, evaluating them for affinities at beta-adrenoceptors. These compounds show modest affinity for these receptors, indicating potential as beta-adrenolytics (Kossakowski & Wojciechowska, 2006).

Antipsychotic and Anti-HIV Potential

Another study synthesized amino derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, exploring their potential as psychotropic and/or anti-HIV agents. These compounds, analogues of chlorpromazine and aminoperazine, exhibited cytotoxicity and anti-HIV activity, underscoring their potential therapeutic applications (Kossakowski, Wojciechowska, & Kozioł, 2006).

Spectroscopic Investigations and Quantum Chemical Calculations

Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations have been conducted on derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. These studies provide insights into the molecular structure, vibrational frequencies, and the stability of the molecule through hyper-conjugative interactions and charge delocalization. Such research aids in understanding the chemical properties and potential applications in materials science (Renjith et al., 2014).

Molecular Docking Studies for Cardiovascular Treatments

Molecular structure, chemical reactivity, and molecular docking studies indicate the utility of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione derivatives for treating cardiovascular and cerebrovascular diseases. Theoretical calculations such as HOMO and LUMO analysis, molecular electrostatic potential, and first hyperpolarizability values suggest non-linear optical activity and potential pharmaceutical applications (Ranjith et al., 2022).

Vibrational Spectroscopic and Computational Studies

Vibrational spectroscopic and computational studies have been used to investigate the molecular structure and vibrational frequencies of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione derivatives. These analyses help in understanding the charge transfer within the molecules and their stability, contributing to the development of materials with potential applications in optics and electronics (Renjith et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some quinazolinone derivatives possess antibacterial activities, especially against the gram positive strains, and fungi through their interaction with the cell wall and DNA structures .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, some compounds can be combustible or toxic .

Future Directions

The future directions in the study of these compounds could involve the development of new synthesis methods, the discovery of new biological activities, and the design of more potent and selective drugs .

Properties

IUPAC Name

4-(4-bromo-3-chlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO2/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h1-4,6-8,12-13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTHEMGJBPLOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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